AXKO-0046: A Deep Dive into the First-in-Class Selective Allosteric Inhibitor of Lactate Dehydrogenase B
AXKO-0046: A Deep Dive into the First-in-Class Selective Allosteric Inhibitor of Lactate Dehydrogenase B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AXKO-0046, a novel, potent, and highly selective inhibitor of human lactate dehydrogenase B (LDHB). The information presented herein is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the unique characteristics of this promising therapeutic candidate.
Core Mechanism of Action
AXKO-0046 is an indole derivative that functions as a first-in-class, selective, uncompetitive inhibitor of LDHB.[1][2][3] Unlike competitive inhibitors that bind to the enzyme's active site, AXKO-0046 exerts its effect by binding to a novel allosteric site.[1][4][5] This allosteric site is located at the interface of the LDHB tetramer, distant from the catalytic domain where the conversion of pyruvate to lactate occurs.[1][5][6]
The binding of AXKO-0046 to this unique site is dependent on the formation of the enzyme-substrate complex, a characteristic of uncompetitive inhibition.[1] This means that AXKO-0046 preferentially binds to LDHB when it is already bound to its substrates, NADH and pyruvate.[1] This mechanism leads to a decrease in both the Vmax and Km of the enzymatic reaction.[6] The allosteric binding of AXKO-0046 is thought to be critical for its enzymatic activity by targeting the tetramerization interface of the two dimers.[1][4]
The selectivity of AXKO-0046 for LDHB over the closely related LDHA isoform is attributed to differences in the amino acid sequences at the allosteric binding site.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for AXKO-0046 in preclinical studies.
Table 1: In Vitro Potency of AXKO-0046
| Parameter | Value | Target |
| EC50 | 42 nM | Human LDHB[1][2][3][4][7] |
Table 2: Substrate Competition Assay Results
| Substrate | Effect of Increasing Substrate Concentration on AXKO-0046 EC50 | Implied Mechanism |
| NADH | Decreased EC50 | Uncompetitive[1] |
| Pyruvate | Decreased EC50 | Uncompetitive[1] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the metabolic pathway involving LDHB and the mechanism of allosteric inhibition by AXKO-0046.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AXKO-0046.
High-Throughput Mass Spectrometry Screening
The identification of AXKO-0046 was facilitated by a high-throughput mass spectrometry (RF-MS) screening system designed to monitor the conversion of NADH to NAD+ by the LDHB enzyme.[1]
-
Assay Principle: The assay directly measures the enzymatic activity of LDHB by quantifying the levels of the substrate (NADH) and the product (NAD+).
-
Methodology:
-
A library of small molecules was screened for their ability to inhibit LDHB activity.
-
The LDHB enzyme was incubated with NADH and pyruvate in the presence of test compounds.
-
The reaction was quenched, and the levels of NADH and NAD+ were measured using a RapidFire-Mass Spectrometry system.
-
A reduction in the formation of NAD+ compared to control wells indicated inhibitory activity.
-
-
Advantages: This method is robust, avoids false-positive results often associated with optical assays, and allows for the direct measurement of substrate and product.[1]
Substrate Competition Assays
To elucidate the mechanism of inhibition, substrate competition assays were performed.[1]
-
Objective: To determine if AXKO-0046 competes with the natural substrates (NADH and pyruvate) for binding to LDHB.
-
Protocol:
-
The inhibitory activity (EC50) of AXKO-0046 was determined at multiple fixed concentrations of one substrate (e.g., pyruvate) while varying the concentration of the other substrate (e.g., NADH).
-
The experiment was then repeated by varying the concentration of the first substrate.
-
The EC50 values of AXKO-0046 were plotted against the substrate concentrations.
-
-
Data Analysis: An increase in the inhibitory potency (decrease in EC50) of AXKO-0046 with increasing concentrations of both NADH and pyruvate indicated an uncompetitive mode of inhibition.[1]
X-ray Crystallography
The precise binding site of AXKO-0046 on the LDHB enzyme was determined using X-ray crystallography.[1]
-
Objective: To visualize the three-dimensional structure of the LDHB-AXKO-0046 complex and identify the specific amino acid interactions.
-
Methodology:
-
Crystals of the quaternary complex of LDHB with NADH, a substrate analog (oxamate), and AXKO-0046 were grown.
-
The crystals were exposed to X-rays, and the resulting diffraction pattern was used to calculate the electron density map of the complex.
-
A detailed atomic model of the protein-ligand complex was built into the electron density map.
-
-
Findings: The crystal structure revealed that AXKO-0046 binds to a novel allosteric site at the interface between two dimers of the LDHB tetramer, far from the active site.[1] The indole ring of AXKO-0046 was observed to occupy a shallow pocket, with key hydrogen bonding interactions identified.[1]
Experimental Workflow
The following diagram outlines the experimental workflow for the identification and characterization of AXKO-0046.
References
- 1. Identification of the first highly selective inhibitor of human lactate dehydrogenase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXKO-0046 | LDHB inhibitor | Probechem Biochemicals [probechem.com]
